![molecular formula C20H21Cl2NO2 B3931251 4-(2,4-dichlorophenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)butanamide](/img/structure/B3931251.png)
4-(2,4-dichlorophenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)butanamide
Übersicht
Beschreibung
4-(2,4-dichlorophenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)butanamide, also known as SR141716A, is a synthetic cannabinoid receptor antagonist. It was first synthesized in 1994 by researchers at Sanofi-Aventis and has since been widely used in scientific research to study the endocannabinoid system.
Wirkmechanismus
4-(2,4-dichlorophenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)butanamide works by binding to the CB1 receptor and preventing the binding of endogenous cannabinoids, such as anandamide and 2-arachidonoylglycerol. This blocks the normal functioning of the endocannabinoid system, leading to a variety of physiological and behavioral effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in both animal and human studies. These include:
- Decreased food intake and body weight
- Decreased locomotor activity
- Increased anxiety and depression-like behaviors
- Decreased pain sensitivity
- Decreased drug-seeking behavior
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-(2,4-dichlorophenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)butanamide in lab experiments is its potency and selectivity for the CB1 receptor. This allows researchers to specifically target the endocannabinoid system and study its effects on various physiological and behavioral processes.
However, there are also some limitations to using this compound in lab experiments. For example, its effects can vary depending on the species and strain of animal being used, as well as the dose and route of administration. Additionally, its effects may be confounded by other factors, such as stress or environmental conditions.
Zukünftige Richtungen
There are many potential future directions for research on 4-(2,4-dichlorophenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)butanamide and the endocannabinoid system. Some possible areas of focus include:
- Further elucidation of the molecular mechanisms underlying the effects of this compound on the endocannabinoid system
- Development of new CB1 receptor antagonists with improved pharmacological properties
- Investigation of the role of the endocannabinoid system in various disease states, such as obesity, addiction, and pain disorders
- Exploration of the potential therapeutic applications of CB1 receptor antagonists, such as in the treatment of drug addiction or obesity.
Wissenschaftliche Forschungsanwendungen
4-(2,4-dichlorophenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)butanamide has been widely used in scientific research to study the endocannabinoid system. It is a potent and selective antagonist of the CB1 receptor, which is primarily found in the central nervous system and plays a key role in the regulation of appetite, pain, and mood. By blocking the CB1 receptor, this compound can help researchers better understand the physiological and biochemical effects of the endocannabinoid system.
Eigenschaften
IUPAC Name |
4-(2,4-dichlorophenoxy)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)butanamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21Cl2NO2/c21-15-10-11-19(17(22)13-15)25-12-4-9-20(24)23-18-8-3-6-14-5-1-2-7-16(14)18/h3,6,8,10-11,13H,1-2,4-5,7,9,12H2,(H,23,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDSMOJVAYWPKRB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC=C2NC(=O)CCCOC3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21Cl2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.